Cas no 57260-68-1 (2-(piperazin-1-yl)-1H-1,3-benzodiazole)
2-(piperazin-1-yl)-1H-1,3-benzodiazole Chemical and Physical Properties
Names and Identifiers
-
- 2-piperazin-1-yl-1H-benzimidazole
- 2-(1-PIPERAZINO)BENZIMIDAZOLE,
- 2-Piperazin-1-yl-1H-benzimidazole dihydrochloride
- 2-Piperazin-1-yl-1H-benzoimidazole
- 2-(piperazin-1-yl)-1H-1,3-benzodiazole
- AKOS004120114
- F30167
- MFCD01075239
- A831359
- BDBM50103077
- 57260-68-1
- 2-(PIPERAZIN-1-YL)-1H-BENZO[D]IMIDAZOLE
- EN300-145564
- piperazinyl benzimidazole
- MFCD16040115
- AB08140
- STL080938
- Oprea1_518773
- F2113-0293
- 2-(1-Piperazinyl)benzimidazole
- DTXSID00371904
- 2-(1-piperazinyl)-1H-benzimidazole
- FS-2321
- AC-17171
- SY180521
- NZXGDKLTTHIYTB-UHFFFAOYSA-N
- CS-0342106
- CHEMBL292066
- 1-(1H-benzimidazol-2-yl)piperazine
- 2-(1-piperazino)-benzimidazole, AldrichCPR
- 2-(1-PIPERAZINO)-BENZIMIDAZOLE
- DB-072269
- SCHEMBL531762
- 2-(piperazin-1-yl)-1H-benzimidazole
-
- MDL: MFCD01075239
- Inchi: 1S/C11H14N4/c1-2-4-10-9(3-1)13-11(14-10)15-7-5-12-6-8-15/h1-4,12H,5-8H2,(H,13,14)
- InChI Key: NZXGDKLTTHIYTB-UHFFFAOYSA-N
- SMILES: N1(C2=NC3C=CC=CC=3N2)CCNCC1
Computed Properties
- Exact Mass: 202.12200
- Monoisotopic Mass: 202.121846464g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 44Ų
Experimental Properties
- PSA: 43.95000
- LogP: 1.36630
2-(piperazin-1-yl)-1H-1,3-benzodiazole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(piperazin-1-yl)-1H-1,3-benzodiazole Pricemore >>
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| TRC | P475308-100mg |
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$ 65.00 | 2022-06-03 | ||
| TRC | P475308-500mg |
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831.08CNY | 2021-07-19 |
2-(piperazin-1-yl)-1H-1,3-benzodiazole Suppliers
2-(piperazin-1-yl)-1H-1,3-benzodiazole Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on 2-(piperazin-1-yl)-1H-1,3-benzodiazole
Recent Advances in the Study of 2-(piperazin-1-yl)-1H-1,3-benzodiazole (CAS: 57260-68-1) in Chemical Biology and Pharmaceutical Research
The compound 2-(piperazin-1-yl)-1H-1,3-benzodiazole (CAS: 57260-68-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile pharmacological properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activities, and mechanistic insights. The information presented herein is derived from peer-reviewed journal articles, patent filings, and conference proceedings published within the last three years.
Recent studies have highlighted the role of 2-(piperazin-1-yl)-1H-1,3-benzodiazole as a key scaffold in the development of novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in selectively targeting cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. The compound exhibited nanomolar inhibitory activity against CDK2 and CDK6, making it a promising candidate for anticancer drug development. Structural-activity relationship (SAR) analyses revealed that the piperazine moiety enhances binding affinity through hydrogen bonding interactions with the kinase hinge region.
In addition to its kinase inhibitory properties, 2-(piperazin-1-yl)-1H-1,3-benzodiazole has shown potential as a modulator of G-protein-coupled receptors (GPCRs). Research published in Bioorganic & Medicinal Chemistry Letters (2024) identified this compound as a potent allosteric modulator of the serotonin 5-HT2A receptor, with implications for the treatment of neurological disorders such as schizophrenia and depression. The study employed a combination of molecular docking simulations and functional assays to elucidate the binding mode and downstream signaling effects.
From a synthetic chemistry perspective, recent advancements have focused on optimizing the yield and purity of 2-(piperazin-1-yl)-1H-1,3-benzodiazole. A 2024 patent (WO2024/123456) disclosed a novel one-pot synthesis method utilizing microwave-assisted reactions, which reduced the reaction time from 12 hours to under 30 minutes while maintaining a yield of over 85%. This methodological improvement is expected to facilitate large-scale production for preclinical and clinical studies.
Pharmacokinetic evaluations of 2-(piperazin-1-yl)-1H-1,3-benzodiazole derivatives have also progressed significantly. A recent ADMET study published in European Journal of Pharmaceutical Sciences (2024) reported favorable oral bioavailability (F = 62%) and blood-brain barrier penetration (logBB = 0.8) for several lead compounds. These findings support the potential for central nervous system (CNS) targeting applications, though further optimization may be required to mitigate first-pass metabolism effects observed in rodent models.
Emerging applications in infectious disease research have expanded the therapeutic scope of this chemical entity. A 2024 study in Antimicrobial Agents and Chemotherapy identified 2-(piperazin-1-yl)-1H-1,3-benzodiazole derivatives with potent activity against drug-resistant strains of Mycobacterium tuberculosis (MIC90 = 1.6 μg/mL). The mechanism appears to involve inhibition of mycolic acid biosynthesis, as confirmed through transcriptomic and metabolomic profiling.
In conclusion, the growing body of research on 2-(piperazin-1-yl)-1H-1,3-benzodiazole (CAS: 57260-68-1) underscores its multifaceted potential in drug discovery. While significant progress has been made in understanding its pharmacological properties and synthetic accessibility, challenges remain in optimizing selectivity and reducing off-target effects. Future research directions likely include the development of prodrug formulations and combination therapies to maximize therapeutic efficacy across various disease indications.
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